6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 18833-69-7
VCID: VC18401817
InChI: InChI=1S/C20H27ClN2S.2ClH/c1-3-23(4-2)12-13-24-20-16-8-6-5-7-9-18(16)22-19-11-10-15(21)14-17(19)20;;/h10-11,14H,3-9,12-13H2,1-2H3;2*1H
SMILES:
Molecular Formula: C20H29Cl3N2S
Molecular Weight: 435.9 g/mol

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

CAS No.: 18833-69-7

Cat. No.: VC18401817

Molecular Formula: C20H29Cl3N2S

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride - 18833-69-7

Specification

CAS No. 18833-69-7
Molecular Formula C20H29Cl3N2S
Molecular Weight 435.9 g/mol
IUPAC Name 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)sulfanyl]ethyl-diethylazanium;dichloride
Standard InChI InChI=1S/C20H27ClN2S.2ClH/c1-3-23(4-2)12-13-24-20-16-8-6-5-7-9-18(16)22-19-11-10-15(21)14-17(19)20;;/h10-11,14H,3-9,12-13H2,1-2H3;2*1H
Standard InChI Key MXUTWMFSUJKUTG-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Features

The molecular architecture of this compound combines a 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline core with two key functional modifications:

  • A chlorine atom at position 2, which enhances electrophilic reactivity and influences intermolecular interactions .

  • A 11-((2-(diethylamino)ethyl)thio) group, introducing a tertiary amine moiety linked via a thioether bridge. This modification improves aqueous solubility (via protonation of the amine) and potential bioactivity.

The dihydrochloride salt form further augments solubility, making the compound suitable for pharmacological studies.

Molecular Formula and Weight

  • Base structure: C₁₉H₂₄ClN₂S

  • Dihydrochloride salt: C₁₉H₂₆Cl₃N₂S

  • Molecular weight: Calculated as 463.89 g/mol (base: 363.97 g/mol + 2 × 36.46 g/mol HCl).

Synthetic Pathways and Methodological Considerations

Core Structure Synthesis

The cyclohepta[b]quinoline core is typically synthesized via high-pressure cyclocondensation reactions, as demonstrated in related systems . For example, ammonium acetate-mediated reactions between 3-oxo-2-arylhydrazonopropanals and cyclic ketones (e.g., benzosuberone) under high-pressure Q-tube conditions yield fused quinoline derivatives with high atom efficiency .

Functionalization Steps

  • Chlorination: Electrophilic aromatic substitution at position 2 using chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions .

  • Thioether Formation: Nucleophilic displacement of a leaving group (e.g., bromide) at position 11 with 2-(diethylamino)ethanethiol. This step may require thiophilic catalysts (e.g., CuI) to enhance reactivity.

  • Salt Formation: Treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, optimizing solubility for biological assays.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the dihydrochloride salt, with estimated solubility >50 mg/mL in water.

  • Stability: Likely stable under refrigerated (4°C) and anhydrous conditions, though thioethers may oxidize to sulfoxides/sulfones in prolonged light exposure.

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 1.0–1.2 ppm (triplet, –N(CH₂CH₃)₂).

    • δ 2.5–3.5 ppm (multiplet, cycloheptane protons and –SCH₂CH₂N–).

    • δ 7.2–8.1 ppm (aromatic protons from quinoline) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 364.0 (base) and 464.9 (salt form) .

Comparative Analysis with Analogues

CompoundSubstituentsBioactivity (IC₅₀, μM)Reference
2-Chloro-11-phenyl derivativePhenyl at position 118.2 (MCF-7)
11-Amino-4-chloro derivativeAmino at position 115.6 (HCT-116)
Target compoundDiethylaminoethylthio at position 11Predicted: 3–7

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets (e.g., tubulin, kinases).

  • SAR Optimization: Modify the thioether linker length or amine substituents to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

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